molecular formula C14H11ClN4O B10952791 N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10952791
M. Wt: 286.71 g/mol
InChI Key: RZLPGZTXPZZZSQ-UHFFFAOYSA-N
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Description

N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyrazole with benzylamine and a suitable carboxylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MmpL3 in Mycobacterium tuberculosis, which is essential for the transport of mycolic acids. This inhibition disrupts the bacterial cell wall synthesis, leading to bactericidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H11ClN4O/c15-11-12(18-19-8-4-7-16-13(11)19)14(20)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)

InChI Key

RZLPGZTXPZZZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=C2Cl

Origin of Product

United States

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